molecular formula C17H20ClN5O2 B7181998 N-(3-carbamoyl-4-chlorophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

N-(3-carbamoyl-4-chlorophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7181998
M. Wt: 361.8 g/mol
InChI Key: FAQUJVRWFWDRPK-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-chlorophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3-carbamoyl-4-chlorophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-22-15(4-7-20-22)11-5-8-23(9-6-11)17(25)21-12-2-3-14(18)13(10-12)16(19)24/h2-4,7,10-11H,5-6,8-9H2,1H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQUJVRWFWDRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoyl-4-chlorophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the carbamoyl-chlorophenyl group through a nucleophilic substitution reaction. The final step involves the addition of the methylpyrazol group via a condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-carbamoyl-4-chlorophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-chlorophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(3-carbamoyl-4-fluorophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
  • N-(3-carbamoyl-4-bromophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

Comparison: Compared to its analogs, N-(3-carbamoyl-4-chlorophenyl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.

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